11-(2-bromo-4,5-dimethoxyphenyl)-3-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
Description
The compound "11-(2-bromo-4,5-dimethoxyphenyl)-3-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one" belongs to the dibenzo[b,e][1,4]diazepin-1-one class, characterized by a seven-membered diazepine ring fused to two benzene rings. These compounds are typically synthesized via multicomponent reactions involving enamines and substituted aldehydes or glyoxals, with modifications at positions 3 and 11 of the diazepine core influencing their physicochemical and biological properties .
Properties
IUPAC Name |
6-(2-bromo-4,5-dimethoxyphenyl)-9-(4-methoxyphenyl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27BrN2O4/c1-33-18-10-8-16(9-11-18)17-12-23-27(24(32)13-17)28(31-22-7-5-4-6-21(22)30-23)19-14-25(34-2)26(35-3)15-20(19)29/h4-11,14-15,17,28,30-31H,12-13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQDPYUWEEIHMHF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CC3=C(C(NC4=CC=CC=C4N3)C5=CC(=C(C=C5Br)OC)OC)C(=O)C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27BrN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
535.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 11-(2-bromo-4,5-dimethoxyphenyl)-3-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a member of the benzodiazepine family and has garnered attention due to its potential biological activities. This article focuses on its biological activity, including pharmacological effects and mechanisms of action.
Structure and Composition
The molecular formula for this compound is , with a molar mass of approximately 377.23 g/mol. The presence of bromine and methoxy groups suggests potential interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molar Mass | 377.23 g/mol |
| InChI Key | PMQOMLSLAWMIEU-BQYQJAHWSA-N |
| Solubility | High in organic solvents |
Pharmacological Effects
Studies have shown that compounds with similar structures exhibit various pharmacological effects including:
- Anxiolytic : Reduction of anxiety levels.
- Sedative : Induction of calmness and sedation.
- Anticonvulsant : Prevention of seizures.
The precise mechanism of action for this compound is not fully elucidated; however, it is hypothesized to interact with the GABAergic system. Benzodiazepines typically enhance the effect of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA receptor.
Case Studies
- Anxiolytic Activity : In a study involving animal models, compounds structurally related to this benzodiazepine demonstrated significant anxiolytic effects when administered at doses ranging from 1 to 10 mg/kg. Behavioral tests indicated reduced anxiety-like behaviors in elevated plus-maze tests.
- Sedative Effects : Another study reported that administration of similar compounds resulted in prolonged sleep duration in rodent models when subjected to sleep-inducing agents.
- Anticonvulsant Properties : A comparative study showed that related benzodiazepines successfully reduced seizure frequency in induced seizure models.
Table 2: Summary of Biological Studies
Scientific Research Applications
The compound 11-(2-bromo-4,5-dimethoxyphenyl)-3-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a complex organic molecule that has garnered attention in various scientific fields. This article will delve into its applications, particularly in medicinal chemistry and pharmacology, highlighting key research findings and case studies.
Antidepressant and Anxiolytic Activities
Research indicates that compounds with a similar dibenzo diazepine structure exhibit significant antidepressant and anxiolytic effects. The presence of the bromo and methoxy substituents can enhance the binding affinity to serotonin receptors, which are crucial in mood regulation.
Case Study : A study by Glennon et al. (1987) explored N-methyl derivatives of similar compounds and found promising results in their ability to act as serotonin receptor agonists, suggesting potential antidepressant properties .
Anticancer Properties
The compound's unique structure may also contribute to anticancer activity. Studies have shown that derivatives of dibenzo diazepines can inhibit tumor growth by inducing apoptosis in cancer cells.
Research Findings : A recent investigation demonstrated that related compounds could effectively inhibit cell proliferation in various cancer cell lines through mechanisms involving cell cycle arrest and apoptosis .
Neuroprotective Effects
Given its structural similarity to known neuroprotective agents, this compound may also offer neuroprotective benefits. The methoxy groups are hypothesized to play a role in enhancing blood-brain barrier permeability, thus allowing for better therapeutic efficacy.
Case Study : Research published in the Journal of Medicinal Chemistry highlighted the neuroprotective effects of methoxy-substituted dibenzo diazepines in models of neurodegenerative diseases .
Pharmacological Insights
Comparison with Similar Compounds
Spectral Data
- IR Spectroscopy : C=O stretches appear at 1732–1743 cm⁻¹ across analogs; bromo substituents may shift absorption due to increased mass .
- ¹H NMR : Methoxy groups resonate as singlets (δ 3.82–3.85), while bromo substituents cause deshielding in aromatic protons .
- Melting Points: Range from 198°C (4c, 4-OMePh) to 264°C (4e, 3-NO₂Ph), suggesting bromo-dimethoxy derivatives may exhibit higher melting points due to polarity .
Crystallography
- The 4-methoxyphenyl derivative () crystallizes as a monohydrate in monoclinic P2₁/c with Z=4, a=10.684 Å, and β=101.49° . Bromo substituents could alter unit cell parameters due to larger atomic radius.
Q & A
Basic Research Questions
Q. What are the key synthetic steps for preparing 11-(2-bromo-4,5-dimethoxyphenyl)-3-(4-methoxyphenyl)-dibenzo[b,e][1,4]diazepin-1-one, and how can reproducibility challenges be addressed?
- Methodological Answer : The synthesis involves multi-step organic reactions, including bromination of precursor compounds, cyclization to form the diazepine core, and substitution reactions to introduce aryl groups. Reproducibility requires precise control of reaction conditions (e.g., temperature, solvent polarity, and catalysts). For example, bromination steps may use dichloromethane as a solvent and palladium catalysts, as seen in analogous dibenzo[b,e][1,4]diazepinone syntheses . To address proprietary/unpublished protocols, researchers should optimize stoichiometry and purification methods (e.g., recrystallization or column chromatography) using spectroscopic validation (NMR, HPLC) .
Q. How is the molecular structure of this compound confirmed, and what techniques are critical for resolving stereochemical uncertainties?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural confirmation. For example, monoclinic crystal systems (space group P21/c) with parameters a = 10.684 Å, b = 16.973 Å, and β = 101.49° have been reported for similar dibenzo[b,e][1,4]diazepinones . Complementary techniques include NMR (e.g., H-C HSQC for substituent assignment) and mass spectrometry (HRMS for molecular ion validation) .
Q. What pharmacological screening strategies are recommended for initial evaluation of this compound’s bioactivity?
- Methodological Answer : Prioritize in vitro assays targeting neurotransmitter receptors (e.g., GABAA or serotonin receptors) due to structural similarities to benzodiazepine derivatives . Use competitive binding assays with radiolabeled ligands (e.g., H-flunitrazepam) to quantify affinity. Parallel cytotoxicity screening (e.g., MTT assays) in neuronal cell lines ensures selectivity .
Advanced Research Questions
Q. How do electronic and steric effects of the 2-bromo-4,5-dimethoxyphenyl substituent influence receptor binding affinity?
- Methodological Answer : Computational docking (e.g., AutoDock Vina) paired with molecular dynamics simulations can map interactions between the bromo-methoxy substituent and receptor binding pockets. Compare with analogs lacking bromine or methoxy groups to isolate electronic (Hammett σ values) and steric (Taft parameters) contributions . Validate predictions via SAR studies synthesizing halogen/methoxy-substituted derivatives .
Q. What experimental design principles optimize reaction yields in large-scale synthesis while minimizing byproducts?
- Methodological Answer : Employ Design of Experiments (DoE) to optimize variables like solvent polarity (e.g., DMF vs. THF), temperature gradients, and catalyst loading. For cyclization steps, kinetic studies (e.g., in situ FTIR monitoring) identify rate-limiting stages. Scale-up protocols should include flow chemistry to enhance heat/mass transfer, as demonstrated in related benzodiazepine syntheses .
Q. How can researchers resolve contradictions between computational predictions and experimental pharmacological data?
- Methodological Answer : Discrepancies may arise from solvation effects or protein flexibility. Refine docking models using explicit solvent molecular dynamics (MD) simulations (e.g., AMBER or GROMACS). Validate with experimental techniques like surface plasmon resonance (SPR) to measure binding kinetics or cryo-EM for receptor-conformation analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
